4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide
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Overview
Description
4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a cyclopentylsulfamoyl group and a phenoxyacetyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of phenol with chloroacetyl chloride in the presence of a base such as pyridine to form phenoxyacetyl chloride.
Cyclopentylsulfamoylation: The phenoxyacetyl chloride is then reacted with cyclopentylamine to introduce the cyclopentylsulfamoyl group.
Coupling with benzamide: Finally, the cyclopentylsulfamoyl phenoxyacetyl intermediate is coupled with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzoic acid
- 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzylamine
Uniqueness
4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with biological targets.
Properties
IUPAC Name |
4-[[2-[4-(cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c21-20(25)14-5-7-15(8-6-14)22-19(24)13-28-17-9-11-18(12-10-17)29(26,27)23-16-3-1-2-4-16/h5-12,16,23H,1-4,13H2,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEWEINIYVYJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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